3-(3-Thienyl)acrylic acid

Vue d'ensemble

Description

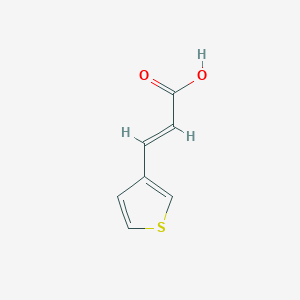

3-(3-Thienyl)acrylic acid, also known as trans-3-(3-Thienyl)acrylic acid, is an organic compound with the molecular formula C7H6O2S. It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an acrylic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(3-Thienyl)acrylic acid can be synthesized through various methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. This method typically requires conditions such as refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Decarboxylative Halogenation (Hunsdiecker Reaction)

The Hunsdiecker reaction enables the conversion of carboxylic acids into alkyl halides via silver salt intermediates. For 3-(3-Thienyl)acrylic acid, this reaction proceeds as follows:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Decarboxylative bromination | AgNO₃, Br₂, anhydrous conditions | 3-(3-Thienyl)propene bromide | 45–83% |

Mechanism :

- Formation of silver carboxylate.

- Reaction with bromine generates an acyl hypobromite intermediate.

- Homolytic cleavage releases CO₂, yielding a thienylpropene radical.

- Radical recombination with bromine produces the alkyl bromide.

Limitations : Functional group compatibility is limited, and racemization occurs at chiral α-carbons .

Acyl Chloride Formation

The carboxylic acid group undergoes chlorination with thionyl chloride (SOCl₂) or oxalyl chloride:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acyl chloride synthesis | SOCl₂, pyridine, 80–90°C | 3-(3-Thienyl)acryloyl chloride | 45% |

Application : The acyl chloride serves as an intermediate for esters, amides, or anhydrides .

Hydrogenation of the α,β-Unsaturated Bond

Catalytic hydrogenation reduces the double bond:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂, 5% Pd/C, ethanol, 50 psi | 3-(3-Thienyl)propionic acid | 60–100% |

Note : Ultrasound irradiation during synthesis improves reaction efficiency (55% yield under sonication vs. 30% conventional) .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl 3-(3-thienyl)acrylate | 69% | |

| Amidation | NH₃, DCC, room temperature | 3-(3-Thienyl)acrylamide | 75% |

Applications : Esters are precursors for polymers; amides are used in medicinal chemistry .

Electrochemical Functionalization

This compound forms self-assembled monolayers (SAMs) on gold surfaces via Au–S interactions:

| Reaction Type | Conditions | Application | Reference |

|---|---|---|---|

| SAM formation | Ethanol, 24h immersion | Nanocluster stabilization | |

| Functionalization | Ferrocene carboxylic acid, DCC coupling | Redox-active monolayers |

Key Findings :

- Prevents nanoparticle aggregation by hindering π–π interactions .

- Exhibits quantized charging (Coulomb staircase) in differential pulse voltammetry .

Knoevenagel Condensation

This reaction synthesizes α,β-unsaturated acids from aldehydes:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Condensation | Thiophene-3-carbaldehyde, malonic acid, KOH, ultrasound | This compound | 55% |

Advantage : Ultrasound reduces reaction time from hours to minutes .

Applications De Recherche Scientifique

Electrochemical Applications

One of the primary applications of 3-(3-thienyl)acrylic acid is in the field of electrochemistry. Research has demonstrated its effectiveness as a bifunctional ligand for forming self-assembled monolayers (SAMs) on gold surfaces. These SAMs are crucial for developing sensors and molecular electronic devices. The compound facilitates the creation of two-dimensional assemblies that can be utilized in various electronic applications, including:

- Sensors : The electron transfer blocking properties of these monolayers make them suitable for sensor applications where selective detection is essential.

- Molecular Electronics : The ability to form stable monolayers allows for the development of components in molecular electronic devices.

- Lithography : The controlled assembly of these monolayers can be applied in lithographic techniques for device fabrication .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential antitumor properties. Studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The thienyl group is believed to enhance biological activity through interactions with cellular targets, making it a candidate for further drug development .

Material Science

The compound's ability to form stable structures on surfaces has implications in material science, particularly in creating advanced materials with tailored properties. Its use in preparing monolayer-protected gold nanoclusters showcases its potential in:

- Nanotechnology : The formation of three-dimensional assemblies can lead to novel nanostructured materials that possess unique optical and electronic properties.

- Composite Materials : Incorporating this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting composites .

Case Studies and Research Findings

Several studies have highlighted the practical applications and benefits of using this compound:

- A study published in Electrochemistry Communications detailed the formation and characterization of SAMs using this compound on gold electrodes, demonstrating its efficacy in sensor technology .

- Research reported in Journal of Medicinal Chemistry evaluated various derivatives of this compound for their anticancer activities, showcasing promising results against specific cancer cell lines .

- Investigations into the physical properties and potential uses in nanotechnology have been documented, suggesting pathways for future research into composite materials incorporating this compound .

Mécanisme D'action

The mechanism of action of 3-(3-Thienyl)acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the acrylic acid moiety can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-Thienyl)acrylic acid: Similar structure but with the thiophene ring attached at the 2-position.

3-(4-Thienyl)acrylic acid: Thiophene ring attached at the 4-position.

Thiophene-2-carboxylic acid: Lacks the acrylic acid moiety

Uniqueness

3-(3-Thienyl)acrylic acid is unique due to the specific positioning of the thiophene ring, which can influence its reactivity and interactions. This positioning can lead to different electronic and steric effects compared to its isomers, making it valuable for specific applications in synthesis and research .

Activité Biologique

3-(3-Thienyl)acrylic acid, also known as trans-3-(3-thienyl)prop-2-enoic acid, is an organic compound characterized by its thiophene ring structure and a double bond, which contributes to its reactivity and potential biological applications. This article explores the biological activity of this compound, particularly its antitumor effects, mechanisms of action, and other potential therapeutic applications.

- Molecular Formula : C₇H₆O₂S

- Melting Point : Approximately 155 °C

- Solubility : Slightly soluble in chloroform and methanol

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . It has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The compound's structural features allow it to interact with specific cellular targets, disrupting processes critical for cancer cell proliferation.

- Target Interaction :

- The compound interacts with proteins involved in cell signaling pathways related to cancer progression. This interaction can lead to alterations in cellular responses, including apoptosis and cell cycle regulation.

- Induction of Apoptosis :

- Studies have shown that this compound can induce apoptosis through mitochondrial pathways, promoting the release of cytochrome c and activating caspases .

Other Biological Activities

In addition to its antitumor properties, this compound may possess anti-inflammatory properties. However, further studies are needed to fully elucidate these effects and the underlying mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(2-Thienyl)acrylic acid | Thiophene derivative | Different position of the thiophene ring |

| 4-(Thienyl)butyric acid | Aliphatic derivative | Longer carbon chain with similar biological activity |

| 2-Thiophenecarboxylic acid | Carboxylic acid | Lacks the double bond characteristic of acrylic acids |

The specific positioning of the thiophene ring in this compound influences its reactivity and biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Antitumor Efficacy :

- A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, indicating its potential as an effective anticancer agent .

- Electrochemical Applications :

Propriétés

IUPAC Name |

(E)-3-thiophen-3-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRYYUKILKRGDN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294323 | |

| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102696-71-9, 1195-52-4 | |

| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102696-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Thienyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-thienyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(thiophen-3-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3-(3-Thienyl)acrylic acid in materials science?

A: this compound is a versatile building block for synthesizing liquid crystals and materials with potential applications in photoresponsive devices. The molecule's structure, featuring a thiophene ring linked to an acrylic acid group, allows for the creation of esters exhibiting nematic mesophase behavior []. These liquid crystal materials could be used in displays and light-responsive technologies.

Q2: How does the position of the thiophene ring influence the properties of this compound derivatives?

A: Studies comparing esters derived from this compound and its isomer, 3-(2-Thienyl)acrylic acid, reveal a significant impact of the thiophene ring's position on the mesomorphic properties. Esters derived from this compound generally exhibit higher thermal stability compared to their 2-thienyl counterparts [, ]. This difference highlights the importance of structural variations in fine-tuning material properties.

Q3: Can this compound be used in nanotechnology?

A: Yes, research indicates that this compound can function as a stabilizing ligand in the synthesis of gold nanoclusters []. The molecule forms self-assembled monolayers on gold surfaces, both planar and colloidal, due to the interaction between the sulfur atom in the thiophene ring and the gold. This property allows for the controlled formation and functionalization of nanomaterials for various applications, including sensing and device fabrication.

Q4: How does fluorination affect the properties of this compound-based liquid crystals?

A: Introducing fluorine atoms into the azobenzene moieties of this compound esters has a noticeable effect on their mesomorphic behavior. Both mono- and di-lateral fluorination tend to lower the thermal stability of the mesophase [, ]. The extent of this effect depends on the number and position of the fluorine substituents, with di-lateral fluorination across the long molecular axis being more detrimental to mesophase stability than along the long molecular axis. This control over thermal properties through fluorination allows for the fine-tuning of materials for specific temperature ranges.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.